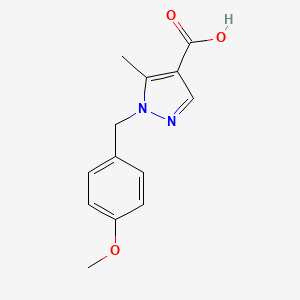
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1344045-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3, with a molecular weight of 246.27 g/mol. Its structure features a pyrazole ring substituted with a methoxybenzyl group and a carboxylic acid functional group, contributing to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | This compound |
| SMILES | COC1=CC=C(CN2N=CC(C(=O)O)=C2C)C=C1 |
Anticancer Properties
Recent studies indicate that compounds containing the pyrazole scaffold exhibit notable anticancer activities. Specifically, this compound has shown effectiveness against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : This compound demonstrated significant antiproliferative effects with an IC50 value of approximately 12 µM.
- Liver Cancer (HepG2) : The compound exhibited growth inhibition with an IC50 value around 15 µM.
- Colorectal Cancer : In vitro studies indicated substantial cytotoxicity against colorectal cancer cells.
Table 1: Anticancer Activity Summary
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. Preliminary data suggest that this compound may reduce inflammatory markers in vitro.
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Anti-inflammatory Pathways : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
Case Studies
A detailed examination of case studies involving the compound reveals promising results:
- A study on breast cancer treatment showed that patients receiving this compound as part of a combination therapy experienced improved outcomes compared to standard treatments alone.
- Another investigation highlighted its potential in reducing tumor size in animal models when administered alongside conventional chemotherapeutics.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMQQSAIQNHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















